3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride
Description
3,7,10-Triazatricyclo[3.3.3.0¹,⁵]undecane trihydrochloride (C₈H₁₈Cl₃N₃) is a tricyclic aza-propellane derivative characterized by a unique three-dimensional cage-like structure. The molecule contains three nitrogen atoms integrated into a rigid tricyclo[3.3.3.0¹,⁵]undecane framework, with three hydrochloride counterions enhancing its solubility in polar solvents . Its synthesis, first reported by Knowles and Harris, involves a novel one-step route utilizing 1,3,5-trialkylhexahydrotriazines to form key intermediates, which are subsequently functionalized into the final product . The compound’s structural rigidity and high nitrogen content make it a candidate for pharmaceutical and materials science applications, particularly in ligand design and supramolecular chemistry.
Properties
IUPAC Name |
3,7,10-triazatricyclo[3.3.3.01,5]undecane;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.3ClH/c1-7-2-10-5-8(7,4-9-1)6-11-3-7;;;/h9-11H,1-6H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXCDTSKGVPPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23CNCC2(CN1)CNC3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241620-78-9 | |
| Record name | 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane involves the use of 1,3,5-trialkylhexahydrotriazines as key intermediates. These intermediates undergo a novel one-step synthesis to form 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles . This method is efficient and allows for the preparation of various derivatives of the compound.
Industrial Production Methods
While specific industrial production methods for 3,7,10-Triazatricyclo[333
Chemical Reactions Analysis
Types of Reactions
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can participate in substitution reactions, particularly with diazonium salts, leading to the formation of bis-triazenes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diazonium salts for substitution reactions . The specific conditions for these reactions vary depending on the desired products and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and bis-triazenes . These products are often used in further research and development.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula: C6H12N3·3HCl
- Molecular Weight: Approximately 195.65 g/mol
- Structural Features: The compound is characterized by a tricyclic structure that incorporates three nitrogen atoms, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research has indicated that derivatives of triazatricyclo compounds exhibit notable antimicrobial properties. For example, studies have shown that related triazole derivatives demonstrate significant inhibitory effects against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Case Study: A synthesized derivative of triazole was tested for its antimicrobial efficacy using the well diffusion method, revealing promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .
Anticancer Potential
The structural motifs present in 3,7,10-triazatricyclo compounds are linked to anticancer activity. The presence of nitrogen heterocycles has been associated with the inhibition of cancer cell proliferation.
- Case Study: Recent investigations into similar compounds have highlighted their ability to induce apoptosis in cancer cells, suggesting that modifications to the triazatricyclo structure could enhance anticancer activity .
Pharmaceutical Formulations
The versatility of 3,7,10-triazatricyclo[3.3.3.0(1,5)]undecane trihydrochloride allows it to be incorporated into various pharmaceutical formulations aimed at treating infectious diseases and cancer.
- Formulation Insights: The compound can be utilized as a building block for synthesizing more complex molecules with enhanced therapeutic profiles . Its solubility characteristics may also facilitate the development of effective drug delivery systems.
Material Science Applications
In addition to its biological applications, this compound's unique structure makes it suitable for material science applications, particularly in the development of novel polymers and catalysts.
- Polymer Chemistry: Research has explored the use of triazatricyclo compounds in creating polymeric materials with improved mechanical properties and thermal stability .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as a bifunctional mimic of transaminases, facilitating transamination processes by attaching to a pyridoxamine nucleus. This interaction maximizes its bifunctional action during these processes, making it a valuable tool for studying enzyme mechanisms and developing new catalytic systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctiveness becomes evident when compared to related aza-tricyclic and propellane derivatives:
Key Findings :
Structural Complexity: The target compound’s tricyclic propellane architecture distinguishes it from simpler bicyclic systems (e.g., 3,7-diazabicyclo[3.3.1]nonane), which lack the third nitrogen and rigid cage structure . The substitution of one nitrogen with oxygen in 3-oxa-7,10-diazatricyclo[...] dihydrochloride reduces basicity and alters coordination chemistry, making the target compound more versatile in metal-binding applications .
Physicochemical Properties :
- The trihydrochloride salt form enhances aqueous solubility compared to neutral analogs (e.g., tert-butyl carboxylate derivative), which are more lipophilic and suited for organic-phase reactions .
- The parent propellane (without hydrochloride) exhibits lower stability in polar solvents, underscoring the importance of salt formation for pharmaceutical formulation .
Synthetic Efficiency :
- The one-step synthesis of the target compound contrasts with multi-step routes required for structurally simpler aza-bicyclics, offering scalability advantages . Derivatives like the carboxylate ester require post-synthetic modifications, increasing complexity .
Functional Potential: The three nitrogen atoms in the target compound provide multiple sites for functionalization, enabling tailored derivatives (e.g., carboxylates, amides) for specific applications.
Table 2: Functional Group Impact on Properties
| Derivative | Functional Group | Solubility (Polar Solvents) | Reactivity Profile |
|---|---|---|---|
| Trihydrochloride | HCl salt | High | High stability, ionic interactions |
| tert-Butyl carboxylate | Ester | Low | Ester hydrolysis, lipophilic |
| Neutral propellane | Free base | Moderate | Prone to protonation |
Research Implications and Limitations
- Environmental Considerations : Unlike volatile alkanes (e.g., undecane in ), the compound’s low volatility and ionic nature reduce environmental mobility .
- Knowledge Gaps: Comparative studies on toxicity, metabolic stability, and catalytic applications are needed to fully benchmark this compound against its peers.
Biological Activity
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride is a nitrogen-containing heterocyclic compound with potential biological applications. This article reviews its synthesis, biological properties, and potential therapeutic uses based on current research findings.
Synthesis
The compound has been synthesized through various methods, primarily involving the reaction of trialkylhexahydrotriazines to yield key intermediates such as 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles. The efficiency of these synthetic routes has been highlighted in studies focusing on optimizing yields and purity .
Antiviral Properties
Research indicates that derivatives of 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane exhibit significant antiviral activity. For instance, compounds derived from this structure have shown effectiveness against hepatitis C virus (HCV) by acting as inhibitors of the NS5B polymerase . This mechanism is crucial for viral replication and presents a viable target for drug development.
Neuropharmacological Effects
Studies have explored the neuropharmacological effects of this compound and its derivatives. In particular, it has been noted for its potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicological studies. The compound demonstrates a moderate toxicity level in certain assays but shows promise in therapeutic contexts when dosed appropriately .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : Compounds derived from this tricyclic structure have been shown to inhibit viral replication by targeting essential viral enzymes.
- Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor activity, impacting mood and cognitive functions.
- Cellular Interaction : Its unique structure allows for interactions with various cellular targets which may lead to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
